molecular formula C23H23NO3 B11525922 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11525922
M. Wt: 361.4 g/mol
InChI Key: HOAZCEBVUMYXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic chemical reagent designed for research and development purposes. This compound is of significant interest in medicinal chemistry, particularly in the exploration of novel anti-cancer and anti-parasitic agents. Its core structure is based on the 3,4-dihydroquinolin-2(1H)-one scaffold, which has been identified in compounds that exhibit potent inhibitory activity against tubulin polymerization, a key mechanism for anti-mitotic and anti-angiogenic effects in cancer cells . Furthermore, the benzo[h]quinoline moiety is a privileged structure in drug discovery, with documented research applications in developing therapies for conditions such as prostate cancer and Chagas disease . The specific substitution pattern on the phenyl ring, including the methoxy and propoxy groups, is a common pharmacophore intended to optimize the compound's binding affinity and selectivity for its biological targets. Researchers can utilize this compound as a key intermediate or lead compound for further structural modification and in vitro biological evaluation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

4-(3-methoxy-4-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C23H23NO3/c1-3-12-27-20-11-9-16(13-21(20)26-2)19-14-22(25)24-23-17-7-5-4-6-15(17)8-10-18(19)23/h4-11,13,19H,3,12,14H2,1-2H3,(H,24,25)

InChI Key

HOAZCEBVUMYXQR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Cyclization of Tetralone Derivatives

The benzo[h]quinolinone core is frequently synthesized from 1-tetralone precursors. A multicomponent reaction involving 1-tetralone, malononitrile, and ammonium acetate in toluene under acidic conditions forms the bicyclic structure via Knoevenagel condensation, Michael addition, and aromatization. For example:

  • Reagents : 1-Tetralone (1 mmol), malononitrile (1 mmol), NH₄OAc (1.5 mmol), acetic acid (cat.), toluene.

  • Conditions : Reflux with Dean-Stark trap for 5 hours.

  • Yield : 70–80%.

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-acid intermediates. For instance, reacting 2-aminobenzophenone derivatives with cyclic ketones in the presence of NaBH₃CN yields the dihydroquinolinone framework.

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF601285
NaOHAcCN301673
K₂CO₃/PTCToluene40678

Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed coupling introduces the aryl group. A brominated quinolinone core reacts with 3-methoxy-4-propoxyphenylboronic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃, solvent: DME/H₂O (3:1).

  • Yield : 65–72%.

Tandem Synthesis Approaches

One-Pot Alkylation-Cyclization

Combining core formation and substitution in a single step reduces purification needs. A representative protocol:

  • React 1-tetralone with malononitrile and NH₄OAc to form the quinolinone.

  • Add 3-methoxy-4-propoxybenzyl bromide and K₂CO₃.

  • Yield : 68% overall.

Phase-Transfer Catalysis (PTC)

Using Aliquat 336 enhances alkylation efficiency:

  • Conditions : K₂CO₃, Aliquat 336 (5 mol%), 1,4-dibromopropane.

  • Yield : 80–90% for propoxy group installation.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is minimized by:

  • Using bulky bases (e.g., K₂CO₃ instead of NaOH).

  • Low-temperature conditions (30–50°C).

Byproduct Formation

Bis-alkylated products (e.g., 1,4-bis-quinolinonylbutane) are suppressed by:

  • Stoichiometric control (1:1.2 ratio of quinolinone to alkylating agent).

  • Solvent polarity adjustments (e.g., DMF > acetone).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patented methods describe telescoped reactions in flow reactors to enhance throughput:

  • Step 1 : Cyclization in a packed-bed reactor with acidic resin.

  • Step 2 : Alkylation in a microchannel reactor with inline monitoring.

  • Purity : >99%.

Green Chemistry Innovations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF.

  • Catalyst recycling : Immobilized Pd nanoparticles for Suzuki coupling.

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 2.65 (t, J=7.2 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 4.02 (t, J=6.8 Hz, 2H, OCH₂).

  • HPLC : Rt=8.2 min (C18, MeCN/H₂O=70:30).

  • MS (ESI) : m/z 378.2 [M+H]⁺ .

Chemical Reactions Analysis

4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, research has shown that certain quinoline derivatives demonstrate potent antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound may share similar characteristics due to structural similarities with other active quinoline derivatives .

Neuroprotective Effects

Quinoline derivatives have also been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Some studies suggest that compounds with similar structures can inhibit beta-secretase enzyme activity, thereby reducing amyloid-beta deposition, a hallmark of Alzheimer’s disease . This opens avenues for further research into the neuroprotective potential of 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one.

Anticancer Studies

A notable study demonstrated the synthesis and evaluation of various quinoline derivatives, including those structurally related to this compound. The synthesized compounds were tested against multiple cancer cell lines, revealing IC50 values ranging from 1.9 to 7.52 μg/mL for effective compounds . These results suggest a promising anticancer potential that warrants further investigation.

Neuroprotective Research

In another case study focusing on neuroprotection, a series of related compounds were tested for their ability to inhibit beta-secretase activity. The findings indicated that certain derivatives could significantly reduce amyloid-beta levels in vitro, suggesting that similar studies on this compound could yield beneficial insights into its potential as a therapeutic agent for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one with key analogs differing in substituents at the 4-position:

Compound Name Substituent at 4-Position Melting Point (°C) Key Synthesis Method Bioactivity/Application Reference ID
4-(2-Thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 2-Thienyl Not reported Pd-catalyzed cross-coupling Under investigation (structural analog)
4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 4-Nitrophenyl 220–221 Nucleophilic substitution Photophysical studies
4-(2-Bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 2-Bromophenyl Not reported Suzuki-Miyaura coupling Intermediate for further derivatization
4-(4-Chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 4-Chlorophenyl Not reported Pd-catalyzed annulation Antidepressant candidate
Target compound 3-Methoxy-4-propoxyphenyl Not reported* Likely Pd-catalyzed cross-coupling Potential CNS activity (inference from analogs)

*Predicted properties based on analogs: Boiling point ~550–560°C, density ~1.33 g/cm³ ().

Physicochemical Properties

  • Thermal Stability : Analogous nitro-substituted derivatives exhibit high melting points (~220°C), suggesting robust crystallinity ().

Biological Activity

The compound 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a member of the quinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H23N1O2\text{C}_{21}\text{H}_{23}\text{N}_{1}\text{O}_{2}

This structure features a quinoline core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Quinoline compounds have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

A significant focus has been placed on the anticancer properties of quinoline derivatives. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in various cancer types.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of a series of quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(3-methoxy-4-propoxyphenyl)-quinolineE. coli32 µg/mL
4-(3-methoxy-4-propoxyphenyl)-quinolineS. aureus16 µg/mL
4-(3-methoxy-4-propoxyphenyl)-quinolineC. albicans64 µg/mL

This table summarizes findings from various studies that highlight the antimicrobial efficacy of quinoline derivatives .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been explored. Compounds similar to this compound have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Q & A

Q. What are the established synthetic routes for 4-(3-methoxy-4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of quinolin-2(1H)-one derivatives often involves multi-step protocols. Key steps include:

  • Quinolinone core formation : Starting from 4-hydroxyquinolin-2(1H)-one, halogenation (e.g., POCl₃) yields intermediates like 4-chloroquinolin-2(1H)-one, which undergo nucleophilic substitution with aryloxy or alkyl groups under basic conditions (K₂CO₃/DMF, 100–130°C) .
  • Regioselective coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable introduction of aryl substituents at specific positions (e.g., 3-bromo-4-trifloxyquinolin-2(1H)-one reacts with arylboronic acids to form 3,4-disubstituted derivatives) .
  • Optimization : Reaction temperature, solvent (e.g., DMF vs. THF), and catalyst loading critically affect regioselectivity and purity. For example, fluorine-containing aryl groups require milder conditions (room temperature) due to their electrophilicity .

Q. What pharmacological mechanisms are associated with quinolin-2(1H)-one derivatives, and how can binding assays validate target engagement?

Quinolin-2(1H)-ones exhibit affinity for sigma receptors , implicated in CNS disorders. Methodological validation includes:

  • Radioligand binding assays : Competitive inhibition of [³H]-DTG (sigma receptor ligand) in rat brain membranes quantifies receptor affinity. Derivatives with 3-chlorophenyl-piperazinyl groups showed IC₅₀ values comparable to known agonists (e.g., pentazocine) .
  • Functional assays : In vivo models (e.g., forced-swimming test) measure antidepressant-like activity by reduced immobility time. Acute vs. repeated dosing effects differentiate mechanisms (e.g., sigma agonism vs. monoamine reuptake inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of quinolin-2(1H)-one analogs with enhanced bioactivity?

Key SAR insights:

  • Substituent position : 3,4-Disubstitution (e.g., methoxy and propoxyphenyl groups) enhances sigma receptor binding and metabolic stability .
  • Linker flexibility : Alkyl chains (e.g., propyl) between the quinolinone core and piperazine improve CNS penetration, while rigid linkers reduce off-target effects .
  • Halogenation : Bromine or chlorine at specific aryl positions increases lipophilicity and binding affinity but may elevate toxicity risks .
    Methodological approach : Combinatorial libraries synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allow systematic evaluation of substituent effects .

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound, and how should dose-ranging studies be designed?

  • Acute toxicity : OECD Guideline 423 recommends a limit test (2000 mg/kg) to determine LD₅₀. Histopathology (liver, kidney, brain) and oxidative stress markers (SOD, catalase, MDA) assess organ-specific toxicity .
  • Chronic models : Subacute dosing (5–40 mg/kg/day for 28 days) in transgenic Alzheimer’s mice evaluates cognitive improvement (e.g., Morris water maze) alongside biomarker analysis (Aβ, tau phosphorylation) .
  • Dose optimization : Pharmacokinetic studies (plasma half-life, brain-to-plasma ratio) inform dosing frequency. For example, compounds with short half-lives may require sustained-release formulations .

Q. How can analytical techniques resolve contradictions in pharmacological data (e.g., receptor binding vs. functional outcomes)?

Case example: A compound showing high sigma receptor affinity in vitro but poor in vivo efficacy may suffer from:

  • Poor bioavailability : LC-MS/MS quantifies plasma and brain concentrations to confirm exposure .
  • Off-target effects : Broad-spectrum receptor profiling (e.g., CEREP panel) identifies unintended interactions .
  • Metabolic instability : Microsomal assays (e.g., human liver microsomes) assess CYP450-mediated degradation .

Methodological Challenges & Solutions

Q. What strategies improve regioselectivity in quinolin-2(1H)-one functionalization?

  • Directed ortho-metalation : Use of directing groups (e.g., triflates, tosylates) enables selective Pd-catalyzed coupling at the 3- or 4-position .
  • Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl groups) prevents undesired side reactions during halogenation .

Q. How should researchers address discrepancies between in vitro and in vivo toxicological profiles?

  • Integrated omics : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify pathways affected by subacute toxicity (e.g., hepatotoxicity markers like ALT/AST elevation without histopathological damage) .
  • Species-specific differences : Parallel testing in human-derived organoids and rodent models clarifies translatability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.